molecular formula C7H3ClN2O B2785641 2-Chloro-6-formylnicotinonitrile CAS No. 1256809-40-1

2-Chloro-6-formylnicotinonitrile

Cat. No.: B2785641
CAS No.: 1256809-40-1
M. Wt: 166.56
InChI Key: FLVIBXAKTGXFGU-UHFFFAOYSA-N
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Description

2-Chloro-6-formylnicotinonitrile is a heterocyclic compound with the molecular formula C₇H₃ClN₂O and a molecular weight of 166.57 g/mol . This compound is a derivative of nicotinonitrile, featuring a chloro substituent at the 2-position and a formyl group at the 6-position of the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-Chloro-6-formylnicotinonitrile typically involves the chlorination of 6-formylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions . The reaction proceeds with the substitution of the hydrogen atom at the 2-position of the pyridine ring with a chlorine atom, yielding this compound. Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-6-formylnicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-6-formylnicotinonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-formylnicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions with the enzyme’s active site .

Comparison with Similar Compounds

2-Chloro-6-formylnicotinonitrile can be compared with other nicotinonitrile derivatives such as:

Properties

IUPAC Name

2-chloro-6-formylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIBXAKTGXFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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